molecular formula C10H8ClN3O B13859458 4-Chloro-6-methylquinazoline-8-carboxamide

4-Chloro-6-methylquinazoline-8-carboxamide

Cat. No.: B13859458
M. Wt: 221.64 g/mol
InChI Key: WPQIPWMRMHNGKV-UHFFFAOYSA-N
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Description

4-Chloro-6-methylquinazoline-8-carboxamide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylquinazoline-8-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylquinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-methylquinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinazoline-8-carboxamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways essential for tumor growth and proliferation. The compound’s ability to bind to DNA and interfere with its replication also contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methylquinazoline-2-carboxamide
  • 6-Chloro-4-aminoquinazoline-2-carboxamide
  • 4-Chloro-6-methylquinoline-2-one

Uniqueness

4-Chloro-6-methylquinazoline-8-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency in inhibiting certain molecular targets, making it a valuable candidate for drug development .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-chloro-6-methylquinazoline-8-carboxamide

InChI

InChI=1S/C10H8ClN3O/c1-5-2-6-8(7(3-5)10(12)15)13-4-14-9(6)11/h2-4H,1H3,(H2,12,15)

InChI Key

WPQIPWMRMHNGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)N)N=CN=C2Cl

Origin of Product

United States

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